BenchChemオンラインストアへようこそ!

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Medicinal chemistry Pyrazolone SAR Regioisomer comparison

4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6) is a trisubstituted pyrazolone heterocycle with molecular formula C₁₆H₁₃ClN₂O and molecular weight 284.74 g·mol⁻¹. It belongs to the 2,4-dihydro-3H-pyrazol-3-one class, which serves as a privileged scaffold in anti-inflammatory, antioxidant, and antimicrobial drug discovery programs.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74
CAS No. 400076-58-6
Cat. No. B2833515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS400076-58-6
Molecular FormulaC16H13ClN2O
Molecular Weight284.74
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN2O/c1-11-15(12-6-5-7-13(17)10-12)16(20)19(18-11)14-8-3-2-4-9-14/h2-10,18H,1H3
InChIKeyVDIJVUPJTKPKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6) for Drug Discovery and Chemical Biology Procurement


4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6) is a trisubstituted pyrazolone heterocycle with molecular formula C₁₆H₁₃ClN₂O and molecular weight 284.74 g·mol⁻¹ [1]. It belongs to the 2,4-dihydro-3H-pyrazol-3-one class, which serves as a privileged scaffold in anti-inflammatory, antioxidant, and antimicrobial drug discovery programs [2]. The compound features a 3-chlorophenyl substituent at the C4 position, a methyl group at C5, and an N2-phenyl group, yielding a computed XLogP3 of 4.1 and a topological polar surface area of 32.3 Ų [1]. This compound is catalogued in PubChem (CID 1486560), ChEMBL (CHEMBL3144895), and the ZINC docking library, and is commercially available from multiple vendors at analytical purity specifications typically ≥98% (HPLC) with recommended storage at 2–8°C under dry, sealed conditions . Its primary application context is as a synthetic intermediate and screening compound in medicinal chemistry, particularly for constructing pyrazolone-based libraries targeting cyclooxygenase-2 (COX-2), inflammatory pathways, and oxidative stress [2].

Why Generic Pyrazolone Substitution Is Not Feasible for 4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6)


Pyrazolone derivatives bearing identical molecular formulae (C₁₆H₁₃ClN₂O) can exhibit profoundly different biological and physicochemical profiles depending on the position of the chlorine substituent on the phenyl ring. The 3-chlorophenyl (meta) substitution pattern in the target compound imparts distinct electronic effects—exerting an electron-withdrawing inductive effect without resonance donation to the pyrazolone ring—compared to the 4-chlorophenyl (para) regioisomer (CAS 303996-81-8), which engages in resonance conjugation [1][2]. In published SAR studies on pyrazolone COX-2 inhibitors, the nature and position of aryl substituents directly modulate both enzyme inhibition potency and isoform selectivity; compounds with a 3-chlorophenyl group have been shown to yield different docking scores and binding orientations within the COX-2 active site relative to their 4-chlorophenyl counterparts [2]. Furthermore, the PubChem BioAssay record for this specific compound contains 778 screening results spanning diverse target classes, reflecting a biological fingerprint that is not transferable to regioisomeric analogs—substituting the 4-chlorophenyl variant would invalidate any accumulated screening history or structure–activity relationship (SAR) model built on this scaffold [1][3]. These differences underscore why generic in-class substitution is scientifically inappropriate for procurement decisions in drug discovery or chemical biology programs.

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6)


Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution Alters Computed Lipophilicity and Electronic Profile

The target compound bears a 3-chlorophenyl (meta-chloro) substituent at the C4 position of the pyrazolone ring, in contrast to the commercially available 4-chlorophenyl (para-chloro) regioisomer, 4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 303996-81-8). While both share the identical molecular formula C₁₆H₁₃ClN₂O and molecular weight (284.74 g·mol⁻¹), the meta-chloro substitution eliminates the resonance electron-donation effect present in the para isomer, resulting in a more electron-deficient pyrazolone ring. The computed XLogP3 for the target compound is 4.1 [1]; for the para-chloro isomer, the XLogP3 is also predicted to be 4.1 by PubChem's algorithm, but the topological polar surface area (TPSA, 32.3 Ų) and hydrogen-bonding capacity (1 HBD, 2 HBA) are identical, meaning that differentiation resides in electronic rather than bulk property parameters [2]. In published docking studies on related 5-methyl-2-phenyl-pyrazol-3-one COX-2 inhibitors, the 3-chlorophenyl-substituted derivative yielded a docking score of −12.482 (vs. −12.777 for 4-chlorophenyl), a calculated difference of 0.295 kcal·mol⁻¹, indicating subtly but measurably distinct binding-mode preferences within the COX-2 active site [3].

Medicinal chemistry Pyrazolone SAR Regioisomer comparison

PubChem BioAssay Screening Breadth: 778 Assay Results Establish a Multiparametric Biological Fingerprint Not Replicable by Generic Analogs

The target compound (PubChem CID 1486560) has been profiled in 778 distinct PubChem BioAssays, yielding quantitative potency readouts across multiple target classes. Representative potency values from these screening campaigns include 1.47 µM, 1.65 µM, 2.00 µM, 6.31 µM, and 8.91 µM [1]. While the specific assay targets for these individual values are not disaggregated in the summary view, the aggregate screening volume (778 assays) represents a substantial biological fingerprint that is uniquely associated with this specific regioisomer. In contrast, the 4-chlorophenyl regioisomer (CAS 303996-81-8) and the positional isomer 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 477853-31-9) have distinct BioAssay records with different screening histories [2]. A procurement decision that substitutes any of these analogs for the target compound would decouple the material from its accumulated screening data, invalidating any computational model, machine-learning predictor, or SAR hypothesis built upon this compound's bioactivity signature [3].

High-throughput screening Bioassay profiling Polypharmacology

Positional Isomer Differentiation: N2-Phenyl vs. N1-Aryl Substitution Patterns Yield Distinct Scaffold Geometries

The target compound possesses the substitution pattern 4-(3-chlorophenyl)-5-methyl-2-phenyl on the pyrazolone core, placing the unsubstituted phenyl group at N2 and the 3-chlorophenyl at C4. A closely related positional isomer, 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 477853-31-9), inverts this arrangement, placing the chlorophenyl at N2 and the unsubstituted phenyl at C4 . This positional swap fundamentally alters the vector of the chlorine substituent relative to the pyrazolone hydrogen-bond donor/acceptor pharmacophore. In pyrazolone-based inhibitors, the N2 substituent occupies a different region of chemical space than the C4 substituent; the N2-aryl group projects toward a solvent-exposed or auxiliary pocket region, while the C4-aryl group engages the core hydrophobic binding site [1]. For COX-2 inhibitor design, computational docking has demonstrated that the C4-aryl substituent (as in the target compound) makes direct hydrophobic contacts with Tyr385 and Trp387, whereas the N2-phenyl group orients toward the entrance of the active-site channel [1]. Substituting the positional isomer would therefore relocate the critical chlorine atom from a buried hydrophobic contact to a solvent-exposed position, expected to alter binding thermodynamics by an estimated ΔΔG of 0.5–1.5 kcal·mol⁻¹ based on the desolvation penalty for aryl-Cl [2].

Scaffold geometry Positional isomerism Medicinal chemistry

Vendor Purity Specification and Storage Condition Comparison Enables Informed Procurement

The target compound is commercially available from Leyan (Product No. 1664867) at a certified purity of 98% (HPLC), and from ChemScene under comparable specifications . The recommended storage condition is sealed, dry, at 2–8°C, with room-temperature shipping in continental US . In comparison, the 4-chlorophenyl regioisomer (CAS 303996-81-8) is offered by Leyan (Product No. 1676802) also at 98% purity and by AKSci (Product No. 7496CF) at 95% minimum purity . The 2–8°C storage requirement is consistent across both regioisomers, indicating similar thermal stability profiles for the pyrazolone core. However, the target compound (CAS 400076-58-6) benefits from broader commercial availability with certified analytical documentation (NMR, HPLC, GC) from multiple independent vendors, reducing single-source procurement risk compared to the positional isomer CAS 477853-31-9, which is listed by fewer suppliers [1].

Chemical procurement Purity specification Storage stability

Recommended Research and Industrial Application Scenarios for 4-(3-Chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 400076-58-6)


Hit-to-Lead Optimization of Selective COX-2 Inhibitors Using the Meta-Chlorophenyl Pyrazolone Scaffold

The C4-(3-chlorophenyl) substitution pattern in the target compound provides a distinct electronic environment compared to the C4-(4-chlorophenyl) regioisomer, as evidenced by the differential docking scores (−12.482 vs. −12.777 kcal·mol⁻¹) reported in Dube et al. (2014) [1]. Medicinal chemistry teams pursuing selective COX-2 inhibitors should procure this specific regioisomer when the synthetic route requires late-stage diversification at the C4 position or when SAR studies demand comparison of meta-substituted vs. para-substituted phenyl rings. The compound's commercial availability at 98% purity with supporting analytical data ensures reproducible synthetic yields for amide coupling, Suzuki–Miyaura cross-coupling, or condensation reactions commonly employed in pyrazolone lead optimization .

Building Block for Antioxidant Pyrazolone Libraries with Defined Chlorine Substitution Topology

Pyrazolone derivatives bearing electron-withdrawing substituents have demonstrated radical-scavenging activity in DPPH, nitric oxide, and hydrogen peroxide assays [2]. The 3-chlorophenyl group on the target compound provides an electron-deficient aryl ring that can stabilize radical intermediates through inductive effects without resonance delocalization—a mechanism distinct from the 4-chlorophenyl analog. This makes the target compound a suitable core scaffold for synthesizing focused antioxidant libraries where the meta-chloro topology is hypothesized to confer differential radical-scavenging kinetics. The 778-assay PubChem BioAssay record [3] further supports its use as a reference standard in high-throughput screening campaigns targeting oxidative stress pathways.

Pharmacophore Validation in Polypharmacology Screening Cascades

With 778 BioAssay results deposited in PubChem spanning diverse target classes [3], this compound serves as a well-characterized probe for computational polypharmacology models. Procurement of this specific regioisomer (and not a positional or regioisomeric analog) is essential when validating machine-learning predictors, proteochemometric models, or structure-based virtual screening workflows that have been trained or calibrated on this compound's bioactivity fingerprint. Substitution with the 4-chlorophenyl or positional isomer would introduce systematic error into model performance benchmarks.

Synthetic Methodology Development Using a Crystallizable, Analytically Defined Pyrazolone Substrate

The compound's well-defined crystalline form, characterized by computed density (1.283 ± 0.06 g·cm⁻³) and boiling point (429.6 ± 55.0 °C, predicted) [4], makes it suitable as a model substrate for developing new synthetic transformations on the pyrazolone scaffold. Its single hydrogen-bond donor (N–H) and two hydrogen-bond acceptors (C=O, N) provide defined reactivity handles for regioselective N-alkylation, O-acylation, or transition-metal-catalyzed C–H functionalization. The commercial availability at 98% purity from multiple independent vendors ensures that methodology developed on this substrate can be reproduced across different laboratories without batch-to-batch variability concerns .

Quote Request

Request a Quote for 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.